molecular formula C23H29NO5S B4614214 3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B4614214
M. Wt: 431.5 g/mol
InChI Key: OUQDCSTZHCGKIT-UHFFFAOYSA-N
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Description

The chemical compound of interest is a complex molecule featuring both bicyclic and heterocyclic elements, including a bicyclo[2.2.1]hept-5-ene core and a tetrahydro-1-benzothien-2-yl group with various functional groups attached. This composition suggests a molecule with significant synthetic interest, likely involving intricate synthesis steps and possessing unique chemical and physical properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step reactions, including the use of aroyl chloride for derivatization, leading to rearrangements under acidic conditions to produce novel compounds (Kobayashi, Ono, & Kato, 1992). Additionally, cycloaddition reactions, such as the Diels-Alder reaction, are crucial for constructing the bicyclic framework and introducing functional groups at strategic positions on the ring system (Caputo, Clerici, Gelmi, Nava, & Pellegrino, 2006).

Molecular Structure Analysis

The molecular structure of compounds containing bicyclic systems like bicyclo[2.2.1]hept-5-ene is characterized by specific conformations due to the ring strain and the spatial arrangement of substituents. X-ray crystallography and spectroscopic methods, including NMR and IR, are typically employed to elucidate these structures, revealing details about stereochemistry and conformation (Sun, Li, & Chen, 2005).

Chemical Reactions and Properties

The bicyclic core of the compound facilitates a variety of chemical reactions, including rearrangements and cycloadditions. These reactions are influenced by the presence of functional groups, such as esters and amides, which can undergo further chemical transformations. The reactivity of such compounds can lead to the formation of complex heterocyclic structures with potential biological activity (Pachuta-Stec et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research on bicyclic compounds similar to the one mentioned has focused on their synthesis and characterization. For example, the uncatalyzed solventless Diels–Alder reaction has been explored for synthesizing new constrained carbocyclic amino acids, highlighting the potential of such compounds in organic synthesis and materials science. Catalytic hydrogenation processes have been used to obtain reduced derivatives, offering insights into the chemical properties and reactivity of these molecules (Caputo et al., 2006).

Materials Science Applications

In materials science, the synthesis and characterization of alicyclic polymers designed for 193 nm photoresist materials have been investigated. These studies indicate the relevance of bicyclic compounds in developing advanced materials with specific optical properties, showcasing the potential of such chemicals in the fabrication of electronic devices and photolithography applications (Okoroanyanwu et al., 1998).

Asymmetric Synthesis

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions demonstrates the importance of these compounds in creating molecules with specific chirality, crucial for pharmaceutical research and development (Waldmann & Braun, 1991).

Potential Pharmacological Applications

Although direct pharmacological applications of the specific compound were not discussed, research on structurally related compounds suggests potential in designing molecules with antimicrobial activities. For instance, derivatives of similar bicyclic compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi, indicating the potential of such compounds in drug discovery and development (Struga et al., 2008).

properties

IUPAC Name

3-[(6-ethyl-3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-4-12-5-8-15-16(9-12)30-21(19(15)23(28)29-11(2)3)24-20(25)17-13-6-7-14(10-13)18(17)22(26)27/h6-7,11-14,17-18H,4-5,8-10H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQDCSTZHCGKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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